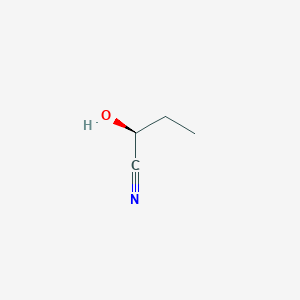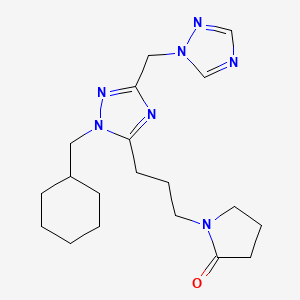
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one is a synthetic organic compound that contains multiple functional groups, including triazole rings, a cyclohexylmethyl group, and a pyrrolidinone moiety. Compounds with triazole rings are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the triazole ring: This can be done through a cycloaddition reaction between an azide and an alkyne.
Attachment of the cyclohexylmethyl group: This step may involve a nucleophilic substitution reaction.
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, including as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one: Lacks the cyclohexylmethyl group.
1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness
The presence of both triazole rings and a cyclohexylmethyl group in 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties.
特性
分子式 |
C19H29N7O |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
1-[3-[2-(cyclohexylmethyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H29N7O/c27-19-9-5-11-24(19)10-4-8-18-22-17(13-25-15-20-14-21-25)23-26(18)12-16-6-2-1-3-7-16/h14-16H,1-13H2 |
InChIキー |
MXBIQGORMAGGHH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2C(=NC(=N2)CN3C=NC=N3)CCCN4CCCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
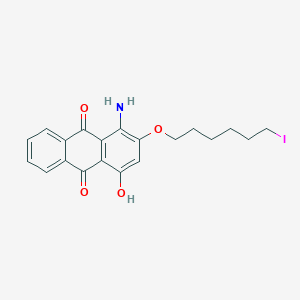
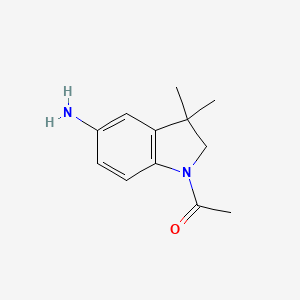
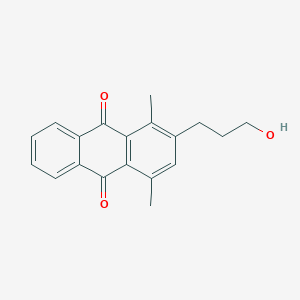
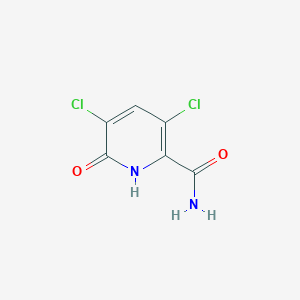


![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
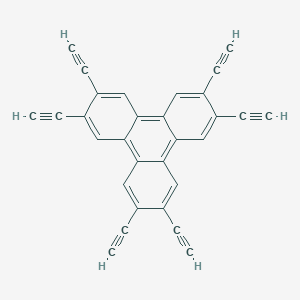
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
